1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine

Lipophilicity Blood–brain barrier permeability Lead optimization

1-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine (CAS 1049481‑99‑3) is a synthetic heterocyclic compound comprising a piperazine ring substituted at N‑1 with a methylsulfonyl group and at N‑4 with a 1‑(4‑chlorophenyl)‑1H‑tetrazol‑5‑ylmethyl group. With a molecular formula C₁₃H₁₇ClN₆O₂S and a molecular weight of 356.83 g mol⁻¹, it belongs to a family of sulfonylpiperazine–tetrazole hybrids that have attracted interest as scaffolds for centrally‑active agents and kinase‑directed probes.

Molecular Formula C13H17ClN6O2S
Molecular Weight 356.83
CAS No. 1049481-99-3
Cat. No. B2680759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine
CAS1049481-99-3
Molecular FormulaC13H17ClN6O2S
Molecular Weight356.83
Structural Identifiers
SMILESCS(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)Cl
InChIInChI=1S/C13H17ClN6O2S/c1-23(21,22)19-8-6-18(7-9-19)10-13-15-16-17-20(13)12-4-2-11(14)3-5-12/h2-5H,6-10H2,1H3
InChIKeyUNGDBWBPQGCVTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine (CAS 1049481-99-3): Physicochemical Identity and Comparator Landscape for Research Procurement


1-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine (CAS 1049481‑99‑3) is a synthetic heterocyclic compound comprising a piperazine ring substituted at N‑1 with a methylsulfonyl group and at N‑4 with a 1‑(4‑chlorophenyl)‑1H‑tetrazol‑5‑ylmethyl group [1]. With a molecular formula C₁₃H₁₇ClN₆O₂S and a molecular weight of 356.83 g mol⁻¹, it belongs to a family of sulfonylpiperazine–tetrazole hybrids that have attracted interest as scaffolds for centrally‑active agents and kinase‑directed probes [2]. The compound is commercially available from multiple research‑chemical suppliers at purities typically ≥95 % [1].

Why Unverified Replacement of the 4‑Chlorophenyl‑Tetrazole Motif in 1-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine Risks Experimental Drift


Within the sulfonylpiperazine–tetrazole series, even a single atom change on the N‑1 aryl ring of the tetrazole fundamentally alters computed molecular descriptors that govern passive permeability, hydrogen‑bonding capacity and conformational flexibility [1]. Substituting the 4‑chlorophenyl group for a 4‑methoxyphenyl, 4‑fluorophenyl or unsubstituted phenyl analog re‑ranks lipophilicity (XLogP3), polar surface area and rotatable bond count, each of which independently influences blood‑brain barrier penetration, target‑site residency time and metabolic stability [1]. Consequently, ‘in‑class’ chemical equivalence does not translate to pharmacological equivalence, and procurement of a close analog without verified biological parity risks invalidating ongoing structure–activity relationship (SAR) campaigns or phenotypic screening data [2].

Quantitative Head-to-Head Physicochemical Evidence for 1-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine vs. Its Closest Structural Analogs


Elevated Lipophilicity (XLogP3 = 0.8) Distinguishes the 4‑Chloro Congener from 4‑Methoxy, 4‑Fluoro and Unsubstituted Phenyl Analogs

The target compound exhibits a computed XLogP3 value of 0.8, which is substantially higher than the values for the 4‑methoxy (0.1), 4‑fluoro (0.3) and unsubstituted phenyl (0.2) analogs [1]. This difference of 0.5–0.7 log units indicates that the 4‑chlorophenyl congener is markedly more lipophilic, a property that directly correlates with improved passive membrane permeability and, for CNS‑targeted programs, a greater probability of crossing the blood–brain barrier [1].

Lipophilicity Blood–brain barrier permeability Lead optimization

Reduced Hydrogen‑Bond Acceptor Count (7 vs. 8) Offers a Differentiated Pharmacophoric Profile for the 4‑Chloro Analog

The 4‑chlorophenyl compound contains seven hydrogen‑bond acceptor atoms, whereas both the 4‑methoxy and 4‑fluoro analogs possess eight [1]. The additional acceptor in the 4‑methoxy analog arises from the methoxy oxygen, and in the 4‑fluoro analog from the fluorine atom, altering the hydrogen‑bonding landscape that is critical for molecular recognition by biological targets [1].

Hydrogen‑bond acceptor count Pharmacophore modeling Off‑target selectivity

Topological Polar Surface Area (92.6 Ų) Is Stable in the 4‑Chloro Congener but Elevated to 102 Ų in the 4‑Methoxy Analog

The topological polar surface area (TPSA) of the target compound is 92.6 Ų, identical to that of the 4‑fluoro and unsubstituted phenyl analogs, but significantly lower than the 102 Ų of the 4‑methoxy analog [1]. TPSA is inversely correlated with intestinal absorption and blood–brain barrier penetration; values below 140 Ų are generally considered favorable for oral bioavailability, but within this range even a 9.4 Ų increase can impact permeability [1].

Polar surface area Oral bioavailability CNS multiparameter optimization

The 4‑Chlorophenyl‑Tetrazole Substructure Is Explicitly Claimed in CNS‑Focused Patent Filings, Underscoring Its Privileged Role in Piperazine SAR

The international patent application WO2010102663A1, titled “Piperazine derivatives for use in therapy,” explicitly includes the 4‑chlorophenyl group as a preferred substituent on piperazine‑based ligands targeting central nervous system disorders [1]. The specification describes the p‑chlorophenyl moiety as a key feature for modulating receptor affinity, placing the claimed compounds in the context of pain, depression and other neurological indications [1]. In contrast, no equivalent patent prominence is identified for the 4‑methoxy, 4‑fluoro or unsubstituted phenyl variants within the same tetrazole‑piperazine sub‑series, supporting the argument that the 4‑chlorophenyl congener occupies a unique intellectual‑property and pharmacological niche [1].

Patent landscape CNS therapeutics Receptor modulation

The 4‑Chlorophenyltetrazole Motif Appears in Optimized Serine Protease Inhibitors with Single‑Digit Nanomolar Affinity, Illustrating Its Pharmacological Relevance

A published structure‑guided optimization campaign for coagulation factor XIa inhibitors identified a 4‑chlorophenyltetrazole P1 analog as a critical building block; when combined with further linker and P2′ modifications, the resulting lead compound (compound 32) achieved a Ki of 6.7 nM against FXIa with modest oral exposure in dogs [1]. Although the full structure of compound 32 differs from the target compound, the 4‑chlorophenyltetrazole fragment is explicitly reported as the optimized P1 moiety, demonstrating that this particular aryl‑tetrazole combination can drive high‑affinity binding in a therapeutically validated target class [1].

Coagulation factor XIa Structure‑based drug design Tetrazole bioisostere

Increased Heavy Atom Count and Molecular Weight Differentiate the 4‑Chloro Congener for Applications Requiring Higher Signal‑to‑Noise in Mass Spectrometry Detection

The target compound possesses a monoisotopic mass of 356.0822 Da and a heavy atom count of 23, compared with 352.1318 Da (24 heavy atoms) for the 4‑methoxy analog, 340.1118 Da (23 heavy atoms) for the 4‑fluoro analog, and 322.1212 Da (22 heavy atoms) for the unsubstituted phenyl analog [1]. The chlorine atom contributes a characteristic isotopic signature (³⁵Cl/³⁷Cl) that provides unambiguous mass‑spectrometric identification, and the mass increment of +33.96 Da relative to the phenyl baseline facilitates multiplexed detection without mass overlap in LC‑MS/MS panels [1].

Mass spectrometry Quantitative analysis Internal standard selection

Research and Industrial Application Scenarios Where the 4‑Chlorophenyl‑Tetrazole Sulfonylpiperazine Delivers Differentiated Value Over Its Closest Analogs


CNS Lead‑Optimization Campaigns Requiring Predicted Blood–Brain Barrier Penetration

The 4‑chloro compound’s XLogP3 of 0.8 and TPSA of 92.6 Ų place it within the favorable CNS multiparameter optimization space, whereas the 4‑methoxy analog (XLogP3 = 0.1, TPSA = 102 Ų) falls near or beyond the accepted permeability thresholds [1]. Medicinal chemistry teams pursuing neurological targets should preferentially procure the 4‑chloro scaffold to maximize the probability of achieving brain exposure in rodent pharmacokinetic studies [1].

Structure‑Based Design of Serine Protease Inhibitors Using the Tetrazole Bioisostere

The demonstrated utility of the 4‑chlorophenyltetrazole moiety as a high‑affinity P1 element in FXIa inhibitor optimization (resulting in Ki = 6.7 nM) supports procurement of this specific compound as a starting fragment for structure‑based drug design programs targeting coagulation factors, trypsin‑like serine proteases, or other enzymes where tetrazole serves as a carboxylic acid bioisostere [2].

SAR Studies Exploring Halogen‑Bonding Interactions in Piperazine‑Tetrazole Libraries

The chlorine substituent on the phenyl ring introduces halogen‑bond donor potential without increasing the hydrogen‑bond acceptor count relative to the unsubstituted phenyl baseline, unlike the methoxy and fluoro analogs [1]. This feature makes the 4‑chloro compound the rational choice for medicinal chemists investigating halogen‑bond‑mediated potency gains in receptor‑ or enzyme‑binding assays, where the methoxy or fluoro compounds would confound interpretation due to altered H‑bond acceptor availability [1].

Quantitative Bioanalytical Method Development Leveraging the Chlorine Isotopic Signature

The monoisotopic mass of 356.0822 Da and the characteristic ³⁵Cl/³⁷Cl isotope pattern provide a unique mass‑spectrometric handle that simplifies analyte identification in complex biological matrices [1]. Bioanalytical laboratories developing LC‑MS/MS assays for pharmacokinetic or metabolomic studies should prioritize the 4‑chloro compound over the isotopically featureless fluoro or methoxy analogs when sensitive, unambiguous quantitation is required [1].

Quote Request

Request a Quote for 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.